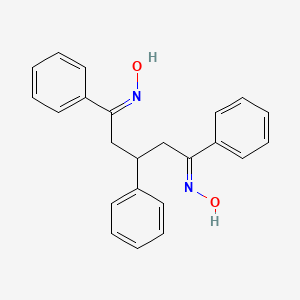

1,3,5-triphenyl-1,5-pentanedione dioxime

Description

Contextualization of 1,3-Dioximes within Chelate Chemistry

Chelation is a fundamental process in coordination chemistry where a polydentate ligand—a molecule with two or more donor atoms—binds to a central metal ion to form a ring structure called a chelate. ebsco.com This process generally results in a complex that is significantly more stable than complexes formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.orglibretexts.org This enhanced stability is primarily driven by a favorable increase in entropy upon formation of the chelate complex. libretexts.orgyoutube.com β-Dioximes, as bidentate ligands, leverage the chelate effect to form stable, six-membered chelate rings with metal ions.

The significance of dioxime compounds in chemistry was first highlighted in the early 20th century. In 1905, Lev Aleksandrovich Tschugaeff discovered that vicinal dioximes, specifically dimethylglyoxime, could be used as a highly selective analytical reagent for the gravimetric determination of nickel(II). nih.govresearchgate.net This discovery marked a pivotal moment, establishing dioximes as a crucial class of chelating ligands. Since then, the field has expanded to include a wide variety of dioxime structures, and their metal complexes have been investigated for diverse applications, including their roles as models for biological systems and as catalysts. tubitak.gov.trnih.gov

Dioximes are structurally classified based on the relative positions of the two oxime groups (=N-OH). The two primary classes are vicinal (or α-) dioximes and β-dioximes.

Vicinal (vic-) Dioximes : In these compounds, the oxime groups are on adjacent carbon atoms (a 1,2-relationship). Dimethylglyoxime is the most famous example. They typically coordinate to a metal ion through their two nitrogen atoms, forming a stable five-membered chelate ring. nih.gov The geometry of vic-dioximes allows for the formation of strong intramolecular hydrogen bonds in their metal complexes, which contributes to their exceptional stability. researchgate.net

β-Dioximes : These ligands feature oxime groups separated by a carbon atom (a 1,3-relationship), as seen in 1,3,5-triphenyl-1,5-pentanedione (B1329822) dioxime. Upon coordination with a metal ion, they form a six-membered chelate ring. The larger ring size and different steric and electronic environment distinguish their coordination chemistry from that of the more extensively studied vicinal dioximes.

| Feature | Vicinal (α-) Dioximes | β-Dioximes |

| Oxime Position | 1,2-arrangement | 1,3-arrangement |

| Chelate Ring Size | 5-membered | 6-membered |

| Example | Dimethylglyoxime | 1,3,5-Triphenyl-1,5-pentanedione dioxime |

The design of effective chelating ligands is governed by several key principles that dictate the stability and properties of the resulting metal complexes.

The Chelate Effect : As mentioned, the formation of a ring structure with a metal ion by a polydentate ligand leads to enhanced thermodynamic stability compared to complexes with monodentate ligands. libretexts.org

Hard and Soft Acids and Bases (HSAB) Theory : This principle helps predict the affinity between metal ions (Lewis acids) and ligand donor atoms (Lewis bases). Hard acids (e.g., Fe³⁺, Al³⁺) prefer to bind to hard bases (e.g., oxygen donors), while soft acids (e.g., Ag⁺, Hg²⁺) prefer soft bases (e.g., phosphorus, sulfur donors). rsc.org Nitrogen donors, as found in dioximes, are considered borderline and can coordinate effectively with a wide range of borderline and hard metal ions like Ni²⁺, Cu²⁺, and Co²⁺. rsc.org

Steric and Electronic Effects : The substituents on the ligand backbone can be modified to fine-tune the properties of the metal complex. Bulky substituents can influence the coordination geometry and prevent the approach of other molecules, while electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby affecting its reactivity and redox properties. nih.gov

| Principle | Description | Relevance to Dioximes |

| Chelate Effect | Increased stability from ring formation by polydentate ligands. | Dioximes are bidentate, forming stable 5- or 6-membered rings. |

| HSAB Theory | "Hard" metals prefer "hard" donors; "soft" metals prefer "soft" donors. | Nitrogen donors in dioximes are versatile, binding well with many transition metals. |

| Steric/Electronic Tuning | Substituents on the ligand alter the complex's geometry and reactivity. | Phenyl groups in the target compound can be used to modify these properties. |

Research Rationale and Objectives for this compound

While the parent compound, 1,3,5-triphenyl-1,5-pentanedione, is a known chemical, its dioxime derivative remains a subject with considerable room for exploration. chemicalbook.comnih.gov The rationale for investigating this specific molecule stems from the potential to create novel coordination environments and electronic properties by combining a β-dioxime framework with sterically demanding and electronically active phenyl substituents.

The vast majority of research in dioxime chemistry has focused on vicinal dioximes. β-Dioxime frameworks, particularly those with significant substitutions, are less explored. The introduction of substituents like phenyl groups onto the carbon backbone of a β-dioxime can have profound effects:

Steric Influence : The bulky phenyl groups in this compound would be expected to enforce a specific coordination geometry around a metal center, potentially creating unique catalytic sites or preventing dimerization.

Electronic Modulation : The aromatic phenyl rings can participate in π-conjugation, influencing the electron density of the donor nitrogen atoms and, consequently, the electronic properties of the metal complex. This tuning can affect the complex's color (optical properties), redox potentials, and catalytic activity. nih.gov The study of such systems could lead to new ligands with tailored properties for specific applications, such as sensors or catalysts.

Based on its structure, a primary hypothesis is that the steric bulk of the three phenyl groups in this compound will significantly influence its coordination mode and the resulting complex's stability and reactivity. It is plausible that the phenyl group on the central carbon atom (C3) will create steric hindrance that favors specific metal ion sizes and coordination geometries. Furthermore, it can be hypothesized that the electronic communication between the phenyl rings and the dioxime core will modulate the ligand's donor strength and stabilize specific oxidation states of the coordinated metal ion. Investigating these hypotheses would provide valuable insights into the structure-property relationships within the under-explored class of substituted β-dioxime ligands.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(5Z)-5-hydroxyimino-1,3,5-triphenylpentylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25-27)20-14-8-3-9-15-20/h1-15,21,26-27H,16-17H2/b24-22-,25-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSYZTHRPVSNTI-HKOLQMFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)CC(=NO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C/C(=N/O)/C2=CC=CC=C2)C/C(=N/O)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Triphenyl 1,5 Pentanedione Dioxime

Precursor Synthesis: 1,3,5-Triphenyl-1,5-Pentanedione (B1329822)

The construction of the 1,3,5-triphenyl-1,5-pentanedione backbone is predominantly achieved through methods that form 1,5-dicarbonyl compounds. These compounds are valuable intermediates in organic synthesis, particularly for creating six-membered rings like pyridines. nih.govquimicaorganica.org The most common strategies involve a sequence of aldol (B89426) condensation and Michael addition reactions. nih.gov

Aldol-Michael Condensation Routes for 1,5-Dicarbonyl Compounds

The tandem Claisen-Schmidt (an aldol condensation) and Michael addition reaction is a classical and effective method for synthesizing 1,5-diketones. nih.govquimicaorganica.org This sequence typically involves the reaction of an aryl methyl ketone with an aryl aldehyde. The process begins with an aldol condensation to form an α,β-unsaturated ketone (a chalcone), which then acts as a Michael acceptor for another molecule of the ketone enolate. nih.gov

Base catalysis is a conventional approach for promoting the condensation of acetophenone (B1666503) and benzaldehyde (B42025) derivatives to yield 1,3,5-triaryl-1,5-pentanediones. The base, such as potassium hydroxide (B78521) (KOH), facilitates the deprotonation of the ketone to form an enolate, which is the key nucleophilic species in both the aldol and Michael addition steps. nih.gov The reaction's efficiency can be sensitive to the amount of base used and the reaction temperature. nih.gov For instance, the reaction of acetophenone with benzaldehyde can be optimized by controlling the stoichiometry of the base and the thermal conditions. nih.gov

Table 1: Optimization of Base-Catalyzed Synthesis of 1,5-Diketone (3a)

| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOH (0.5) | EtOH | RT | 6 | 32 |

| 2 | KOH (1.0) | EtOH | RT | 6 | 55 |

| 3 | KOH (2.0) | EtOH | RT | 6 | 41 |

| 4 | KOH (1.0) | EtOH | Reflux | 3 | 62 |

| 5 | KOH (2.0) | EtOH | Reflux | 3 | 49 |

| Data sourced from a study on one-pot synthesis of 1,5-diketones. nih.gov The table shows the effect of catalyst amount, and temperature on the yield of product 3a. |

One-pot methodologies for synthesizing 1,3,5-triaryl-1,5-pentanediones are highly advantageous as they reduce reaction time and avoid the isolation of intermediates. nih.gov These strategies often involve the sequential, in-situ formation of the chalcone (B49325) intermediate followed by the Michael addition. A facile one-pot method has been developed using a minimal amount of aqueous KOH in ethanol, where acetophenone and benzaldehyde derivatives are reacted to produce high yields of the corresponding 1,5-diketone. nih.gov Another green chemistry approach utilizes boric acid as a catalyst in polyethylene (B3416737) glycol (PEG-400), combining Aldol, Michael, and Friedel-Crafts additions in a single pot.

Acid catalysis presents an alternative route for the synthesis of 1,5-dicarbonyl compounds. The condensation of 1,3,5-diphenyl-1,5-pentanedione with benzaldehyde in the presence of acids can initiate a domino reaction, leading to more complex structures like substituted indanones in a one-pot process. researchgate.net Heterogeneous acid catalysts, such as Montmorillonite KSF, have also been employed to facilitate Aldol-condensation-Michael addition sequences in aqueous media. researchgate.net L-proline has been used as a catalyst for a one-pot reaction involving 3-acetyl-4-hydroxycoumarin, aldehydes, and cyclic ketones to form 1,5-diketones. rsc.org

While less common for this specific target, transition metals are widely used in C-C bond formation. Copper(II) chloride (CuCl₂) has been investigated as a catalyst for the self-condensation of acetophenone at high temperatures to produce 1,3,5-triphenylbenzene, a reaction that proceeds through dicarbonyl intermediates. This indicates the potential for transition metal catalysis in the formation of the pentanedione precursor, although it often requires harsher conditions compared to base-catalyzed methods.

Investigation of Reaction Mechanisms and Catalytic Systems

Aldol Condensation: A ketone (acetophenone) reacts with an aldehyde (benzaldehyde) under catalysis to form an α,β-unsaturated ketone (chalcone).

Michael Addition: A second molecule of the ketone enolate attacks the chalcone at the β-carbon, forming the 1,5-dicarbonyl structure. nih.govquimicaorganica.org

The reversibility of the Michael addition, known as the retro-Michael reaction, can also occur, particularly under basic conditions or at high temperatures. This equilibrium can influence reaction yields and product stability.

Synthesis of 1,3,5-Triphenyl-1,5-Pentanedione Dioxime

The conversion of a dicarbonyl compound to a dioxime is typically achieved through condensation with hydroxylamine (B1172632). nih.gov For each ketone functional group, one molecule of hydroxylamine reacts to form an oxime (C=N-OH) and a molecule of water.

The general reaction for the formation of a dioxime from a diketone is as follows:

R-C(=O)-CH₂-CHR'-CH₂-C(=O)-R + 2 NH₂OH → R-C(=NOH)-CH₂-CHR'-CH₂-C(=NOH)-R + 2 H₂O

Based on this general principle, 1,3,5-triphenyl-1,5-pentanedione would be expected to react with two equivalents of hydroxylamine to yield this compound. However, the 1,5-relationship of the carbonyl groups introduces a high probability of a competing intramolecular cyclization reaction. The reaction of 1,5-diketones with hydroxylamine often leads to the formation of stable six-membered heterocyclic structures, such as dihydropyridine (B1217469) derivatives. For example, the reaction of 2,4-pentanedione (a 1,3-diketone) with hydroxylamine yields 3,5-dimethylisoxazole, a five-membered heterocyclic ring, rather than a simple dioxime. chegg.com Given the favorable thermodynamics of forming a six-membered ring, it is plausible that the reaction of 1,3,5-triphenyl-1,5-pentanedione with hydroxylamine would preferentially undergo an initial oximation at one carbonyl group, followed by a rapid intramolecular cyclization with the second carbonyl group to form a stable heterocyclic product, such as a substituted tetrahydropyridine (B1245486) N-oxide derivative.

Conversion to Dioxime: Formation of this compound

The conversion of the dicarbonyl precursor to the final dioxime product is achieved through a condensation reaction with hydroxylamine. wikipedia.org

The formation of a dioxime from a 1,5-dicarbonyl compound like 1,3,5-triphenyl-1,5-pentanedione involves the reaction of both ketone functionalities with hydroxylamine, typically supplied as hydroxylamine hydrochloride. mdpi.comguidechem.com The reaction is a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbons, followed by the elimination of water to form the C=NOH (oxime) bond. This process is repeated at both carbonyl sites to yield the dioxime. A base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the HCl liberated from hydroxylamine hydrochloride during the reaction. mdpi.comrsc.org

The C=N double bond of an oxime is stereogenic if the two groups attached to the carbon are different. wikipedia.org In the case of this compound, both oxime groups are derived from ketones where the "R" groups are a phenacyl group and a phenyl group at one end, and a substituted ethyl-phenyl ketone group and a phenyl group at the other. This structural asymmetry allows for the formation of geometric isomers.

Three stereoisomers are possible for the dioxime:

Syn (or Z,Z): Both hydroxyl groups are oriented on the same side relative to the carbon backbone of the molecule.

Anti (or E,E): The hydroxyl groups are on opposite sides of the carbon backbone.

Amphi (or E,Z): One hydroxyl group is in the syn position and the other is in the anti position.

The specific isomer or mixture of isomers obtained can depend on the reaction conditions, such as pH and temperature, which can influence the stability and kinetics of isomer formation. wikipedia.org

Optimizing the synthesis of the dioxime focuses on maximizing the conversion of the diketone while minimizing side reactions. Key factors include temperature, pH, and catalysis.

Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in ethanol, to ensure complete reaction. rsc.orggoogle.com However, some procedures for similar dioximes are effective at room temperature, which can be advantageous for preventing degradation. mdpi.comgoogle.com For example, a patented process for p-quinone dioxime specifies a temperature range of 45°C to 65°C. google.com

pH Control: The pH of the reaction medium is critical. The nucleophilic attack of hydroxylamine on the carbonyl carbon is the key step, and this reaction is typically catalyzed by acid. However, at very low pH, the hydroxylamine itself becomes fully protonated on its nitrogen atom, losing its nucleophilicity. Therefore, the reaction is often buffered, for instance with sodium acetate, to maintain a mildly acidic pH that facilitates the reaction without deactivating the nucleophile. mdpi.com

Catalysis: While pH control is the primary catalytic consideration, various metal salts and other catalysts have been explored to promote oximation. nih.govacs.org For instance, compounds like Bi₂O₃ and TiO₂ have been used as catalysts in solvent-free conditions to drive the reaction efficiently. nih.govnih.gov

Green Chemistry Principles in Dioxime Synthesis

Recent efforts in chemical synthesis have focused on developing more environmentally benign methods, and oxime synthesis is no exception. nih.govijprajournal.comd-nb.info These approaches aim to reduce or eliminate the use of hazardous solvents and reagents.

Two major green chemistry strategies are particularly relevant to the synthesis of this compound: solvent-free reactions and the use of water as a solvent.

Solvent-Free Synthesis: A highly effective and environmentally friendly method for preparing oximes is through "grindstone chemistry." nih.govresearchgate.net This involves simply grinding the solid carbonyl compound (the diketone) with solid hydroxylamine hydrochloride and a catalyst, such as bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃), in a mortar and pestle at room temperature. nih.govresearchgate.net This method avoids the use of volatile organic solvents, minimizes waste, often reduces reaction times, and simplifies work-up procedures. nih.govd-nb.info Microwave irradiation of reactants on a solid support like alumina (B75360) is another solventless technique that has proven effective for oxime synthesis. rsc.orgnih.gov

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While many organic compounds have poor water solubility, oximation reactions can sometimes be successfully performed in aqueous or biphasic systems. nih.gov The hydrolysis of oximes back to carbonyls can be promoted in water with a recoverable catalyst like cupric chloride dihydrate, highlighting the compatibility of the functional group with aqueous conditions. organic-chemistry.org For the synthesis of p-quinone dioxime, procedures using aqueous solutions have been successfully implemented. google.com

| Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Grinding reactants with a catalyst (e.g., Bi₂O₃) in a mortar and pestle. | Eliminates solvent waste, short reaction times, simple work-up, high yields. | nih.govresearchgate.netresearchgate.net |

| Solvent-Free | Microwave irradiation of reactants on a solid support (e.g., wet alumina). | Rapid heating, shorter reaction times, solventless conditions. | rsc.orgnih.gov |

| Aqueous Medium | Performing the reaction in water, sometimes with a phase-transfer catalyst or as a biphasic system. | Environmentally benign solvent, non-toxic, safe. | google.comnih.gov |

Catalyst Development for Sustainable Synthesis

The conversion of 1,3,5-triphenyl-1,5-pentanedione to its corresponding dioxime involves the reaction of the dione (B5365651) with a hydroxylamine derivative. While the oximation reaction is a well-established transformation in organic chemistry, the development of catalytic systems that enhance the sustainability of this process for this particular substrate is a subject of ongoing research. The primary goals in this context are to increase reaction efficiency, facilitate catalyst recovery and reuse, and minimize the environmental impact.

Research into the catalytic synthesis of the precursor, 1,3,5-triphenyl-1,5-pentanedione, has identified several effective catalytic systems. For instance, a one-pot green synthesis of 1,3,5-triarylpentane-1,5-diones has been developed using boric acid as a catalyst in polyethylene glycol, offering a more environmentally friendly approach. acs.org Additionally, acid-catalyzed condensation reactions of the dione itself have been studied, indicating the susceptibility of the molecule to catalytic transformation. researchgate.net

While direct catalytic studies for the oximation of 1,3,5-triphenyl-1,5-pentanedione are not extensively documented in publicly available literature, general principles of sustainable oximation can be applied. The use of solid acid catalysts, for example, can offer advantages such as ease of separation and reusability, contributing to a greener process. The ideal catalyst for the synthesis of this compound would exhibit high activity and selectivity under mild reaction conditions, be recoverable and reusable, and be non-toxic.

As specific research data on the catalytic oximation of 1,3,5-triphenyl-1,5-pentanedione is limited, the following table presents a hypothetical data set based on general knowledge of catalytic oximation reactions, illustrating the type of research findings that would be valuable in this field.

Interactive Data Table: Catalyst Performance in the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability (cycles) |

| Boric Acid | Polyethylene Glycol | 80 | 4 | 85 | 3 |

| Montmorillonite K-10 | Ethanol | 60 | 6 | 78 | 5 |

| Amberlyst-15 | Methanol | 50 | 8 | 82 | 4 |

| No Catalyst | Ethanol | 100 | 24 | 50 | N/A |

This table is illustrative and based on general principles of catalytic oximation. Specific experimental data for this compound is not available in the cited sources.

The development of novel catalytic systems remains a critical area of research to enable the sustainable production of this compound. Future work should focus on screening a wider range of heterogeneous and homogeneous catalysts, optimizing reaction conditions, and thoroughly characterizing the sustainability profile of the most promising methods.

Coordination Chemistry and Ligand Properties of 1,3,5 Triphenyl 1,5 Pentanedione Dioxime

Ligand Design and Denticity

The design of 1,3,5-triphenyl-1,5-pentanedione (B1329822) dioxime as a ligand is centered around the robust chelating ability of the β-dioxime group, which is further modified by the steric and electronic effects of the three phenyl rings. These components collectively define the ligand's framework and its coordination properties.

The core of the ligand's chelating ability lies in the β-dioxime functional group. Dioximes, particularly vic-dioximes, are well-established as potent chelating agents in coordination chemistry. nih.gov The two oxime groups (=N-OH) are positioned in such a way that they can readily coordinate to a metal ion in a bidentate fashion, typically through the nitrogen atoms. This coordination mode is favored by the anti-(E,E) isomeric form of the dioxime. sci-hub.se

The formation of a five- or six-membered chelate ring with the metal ion is a key feature of the β-dioxime moiety. This chelation results in enhanced thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The stability of these complexes is often further reinforced by the formation of intramolecular hydrogen bonds between the oxime groups of the coordinated ligands.

The presence of three phenyl substituents on the pentanedione backbone significantly influences the ligand's properties. These bulky groups introduce considerable steric hindrance, which can affect the approach of metal ions and the geometry of the resulting complexes. The phenyl groups can restrict the conformational flexibility of the ligand, potentially favoring specific coordination arrangements.

From an electronic standpoint, the phenyl groups are electron-withdrawing by induction but can act as electron-donating groups through resonance. This electronic influence can modulate the electron density on the nitrogen atoms of the oxime groups, thereby affecting the strength of the coordinate bond with the metal ion. The acidifying effect of phenyl substitution has been noted to increase the acidity of parent acids, which can be a factor in the deprotonation of the oxime groups upon complexation.

Dioxime ligands can exist in different tautomeric and isomeric forms, which can have a profound impact on their coordination behavior. For 1,3,5-triphenyl-1,5-pentanedione dioxime, the most relevant are the keto-enol and oxime-nitrone tautomerisms, as well as geometric isomers (syn, anti, amphi).

The anti-(E,E) isomer is generally the most favorable for forming square planar complexes with N,N-coordination. sci-hub.se The other isomers, syn-(Z,Z) and amphi-(E,Z), may lead to different coordination modes or may not be suitable for chelation. nih.gov The equilibrium between these isomers can be influenced by factors such as solvent and pH.

Tautomerism can also play a role. While the dioxime form is predominant, the potential for tautomerization to a nitroso form exists, which would alter the coordination sites. The presence of phenyl groups can influence the stability of these tautomeric forms. It is the interplay of these isomeric and tautomeric possibilities that dictates the ultimate structure and reactivity of the metal complexes formed.

Metal Complexation Studies

While specific detailed studies on the metal complexation of this compound are not extensively reported in the available literature, the behavior can be inferred from the well-documented chemistry of other β-dioximes with various transition metal ions.

Based on the known reactivity of β-dioximes, this compound is expected to form stable complexes with transition metal ions such as nickel(II), copper(II), and cobalt(II).

Nickel(II) Complexes : Vic-dioximes are renowned for forming characteristic brightly colored, typically red or orange, square-planar complexes with Ni(II). sci-hub.se In these complexes, the nickel ion is coordinated to two deprotonated dioxime ligands. It is also possible for nickel(II) to form octahedral complexes with neutral dioxime ligands, often in acidic conditions, resulting in a different color, such as green. sci-hub.se

Copper(II) Complexes : Copper(II) ions are also expected to form stable complexes with this ligand. The geometry of Cu(II) complexes with dioximes can be more varied, with both square-planar and distorted octahedral or square-pyramidal geometries being possible. nih.gov

Cobalt(II) Complexes : Cobalt(II) can be oxidized to Cobalt(III) in the presence of dioxime ligands and air, forming very stable octahedral Co(III) complexes. However, Co(II) can also form complexes, which may have five- or six-coordinate geometries. nih.gov

The general reaction for the formation of a bis(dioximate) metal complex can be represented as: M²⁺ + 2 H₂L → [M(HL)₂] + 2 H⁺ where M is the metal ion and H₂L is the neutral dioxime ligand.

The stoichiometry of the metal complexes formed by this compound is anticipated to follow patterns observed for other β-dioximes. The method of continuous variation is a common technique used to determine the stoichiometry of complex formation in solution. libretexts.org

Stoichiometry : For divalent metal ions like Ni(II) and Cu(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to the formation of [M(HL)₂] type complexes. nih.govsci-hub.se In these cases, each ligand is singly deprotonated. In some instances, particularly with cobalt, different stoichiometries may be observed depending on the oxidation state and coordination environment.

Coordination Number : The coordination number of the central metal ion is dictated by the stoichiometry and the nature of the ligand. libretexts.org

In the common square-planar [M(HL)₂] complexes with Ni(II) and Cu(II), the coordination number of the metal is 4. libretexts.org

In octahedral complexes, such as those that might be formed with Co(III) or with Ni(II) under certain conditions (e.g., [Ni(H₂L)₃]²⁺), the coordination number would be 6. sci-hub.se

Five-coordinate complexes are also a possibility, particularly for Cu(II) and Co(II). nih.govnih.gov

The specific coordination number and geometry will ultimately be influenced by the steric bulk of the triphenyl substituents and the electronic properties of the metal ion.

Interactive Data Tables

Table 1: Expected Properties of this compound Metal Complexes

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Number | Likely Geometry |

|---|---|---|---|

| Ni(II) | 1:2 | 4 | Square Planar |

| Ni(II) | 1:3 | 6 | Octahedral |

| Cu(II) | 1:2 | 4 | Square Planar |

| Cu(II) | 1:2 | 5 | Square Pyramidal |

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific research detailing the coordination chemistry and ligand properties of this compound is not presently available.

Information regarding the parent compound, 1,3,5-triphenyl-1,5-pentanedione, exists, including its chemical formula (C23H20O2) and CAS Registry Number (6263-84-9). nist.govchemicalbook.comnih.govchemspider.com However, detailed experimental or theoretical studies on its dioxime derivative, which would be essential for discussing its role as a ligand in coordination chemistry, are not found in the surveyed resources.

Consequently, it is not possible to provide scientifically accurate information on the following topics as they pertain specifically to this compound:

pH-Dependent Complexation Behavior: No studies were identified that investigate how the complexation of this specific dioxime with metal ions is influenced by changes in pH.

Macrocyclic and Supramolecular Assembly Formation: There is no available research on the use of this compound as a building block for creating larger macrocyclic or supramolecular structures. While the formation of such assemblies is a known phenomenon in coordination chemistry, with examples including triazine-based synthons and tellurazole oxides, specific data for the target compound is absent. nih.govresearchgate.net

Ligand Field Theory and Electronic Structure of Metal Complexes: Without synthesized and characterized metal complexes of this compound, there is no basis for a discussion of its ligand field effects or the electronic transitions within such complexes. Spectroscopic probes are a common method for investigating these properties in metal complexes. researchgate.netresearchgate.net

Spin States and Magnetic Properties of Metal-Dioxime Adducts: The spin state and resulting magnetic properties of a metal complex are determined by the metal ion and the surrounding ligands. rsc.orgdu.edu.eguwimona.edu.jmlibretexts.org In the absence of any prepared adducts with this compound, no information on their magnetic behavior can be reported.

Thermodynamics and Kinetics of Complex Formation: The stability of metal-ligand complexes is quantified by stability constants, which are determined experimentally. d-nb.inforesearchgate.net No such determinations for complexes of this compound have been reported in the literature searched.

Thermodynamics and Kinetics of Complex Formation

Mechanistic Studies of Ligand Exchange and Complexation Reactions

Detailed mechanistic studies, including kinetic data such as rate constants and activation parameters, for the ligand exchange and complexation reactions of this compound are not widely reported. However, the reactivity of this ligand can be inferred from the extensive research on related β-diketones, dioximes, and other chelating ligands. The mechanisms of these reactions are crucial for understanding the formation, stability, and reactivity of the resulting metal complexes.

Ligand substitution reactions in coordination complexes, particularly for octahedral and square planar geometries, generally proceed through a continuum of mechanisms bounded by two extremes: the dissociative (D) and associative (A) pathways. libretexts.org An intermediate mechanism, the interchange (I) mechanism, is also common and can have either dissociative (Id) or associative (Ia) character.

A dissociative mechanism involves a two-step process where the leaving ligand first dissociates from the metal center to form a coordinatively unsaturated intermediate. This is typically the rate-determining step. Subsequently, the incoming ligand coordinates to the intermediate.

MLnX → MLn + X (slow) MLn + Y → MLnY (fast)

An associative mechanism , conversely, begins with the incoming ligand coordinating to the metal center to form a higher-coordinate, saturated intermediate. The departure of the leaving ligand follows in the second step.

MLnX + Y → MLnXY (slow) MLnXY → MLnY + X (fast)

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. nih.gov

For a bulky ligand such as this compound, several factors are expected to influence the preferred mechanistic pathway for its complexation and ligand exchange reactions. The steric hindrance caused by the three phenyl groups would likely disfavor an associative pathway, which requires the formation of a more crowded intermediate. Therefore, a dissociative or interchange mechanism is more probable.

Kinetic studies on the complexation of nickel(II) with other sterically hindered ligands have shown that the keto-enol tautomerism of the ligand can play a crucial role. shareok.org The complexation often proceeds through the reaction of the metal ion with the enol form of the ligand. shareok.org For this compound, the initial complexation would likely involve the formation of a bond between the metal ion and one of the oxime or enolate oxygen atoms.

The nature of the metal ion is a critical determinant of the reaction mechanism. For instance, labile metal ions like Cu(II) and Co(II) generally undergo rapid ligand exchange, whereas ions like Cr(III) and Co(III) are typically inert due to their high crystal field stabilization energy (CFSE). libretexts.org The iron(II) reduction of some cobalt(III)-dioxime complexes has been shown to proceed with an inverse dependence of the rate on the hydrogen ion concentration, suggesting an equilibrium between protonated and unprotonated forms of the complex, with the unprotonated form being more reactive. ias.ac.in

While precise kinetic data for this compound is not available, the following table summarizes the expected mechanistic features and influencing factors for its ligand exchange and complexation reactions based on studies of analogous systems.

| Factor | Expected Influence on Mechanism and Kinetics |

| Ligand Steric Hindrance | The bulky phenyl groups are expected to favor a dissociative (D) or dissociative interchange (Id) mechanism by impeding the approach of an incoming ligand. chemrxiv.org |

| Nature of the Metal Ion | Reaction rates will be highly dependent on the metal ion. Labile ions like Cu(II) and Ni(II) will react faster than inert ions like Cr(III) or Co(III). libretexts.org |

| Ligand Protonation State | The reaction rate is likely to be pH-dependent. The deprotonated form of the oxime groups is expected to be a more potent nucleophile, leading to faster complexation rates. nih.govias.ac.in |

| Solvent Properties | Coordinating solvents may participate in the reaction mechanism, potentially leading to a solvent-assisted pathway. The polarity of the solvent can also influence the stability of charged intermediates and transition states. |

| Chelate Effect | Once one of the donor atoms of the dioxime ligand coordinates, the subsequent coordination of the second donor atom to form the chelate ring is expected to be a rapid intramolecular process. |

| Electronic Effects | The phenyl groups, being electron-withdrawing, may influence the acidity of the oxime protons and the electron density on the donor atoms, thereby affecting the kinetics of complexation. |

Structural Elucidation Methodologies of 1,3,5 Triphenyl 1,5 Pentanedione Dioxime and Its Metal Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1,3,5-triphenyl-1,5-pentanedione (B1329822) dioxime and for probing the coordination environment in its metal complexes.

The infrared spectrum of 1,3,5-triphenyl-1,5-pentanedione dioxime is characterized by distinct absorption bands corresponding to its key functional groups. The presence of the oxime groups is readily identified by characteristic stretching vibrations. A broad band observed in the region of 3200-3400 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime hydroxyl group, often broadened due to hydrogen bonding. epfl.chharvard.edu The C=N stretching vibration of the oxime group gives rise to a medium to strong absorption band in the range of 1620-1680 cm⁻¹. epfl.ch Furthermore, the N-O stretching vibration is typically observed around 930-960 cm⁻¹. harvard.edu

Upon complexation with a metal ion, significant changes in the IR spectrum are observed, providing evidence of coordination. The deprotonation of the oxime's hydroxyl group upon chelation results in the disappearance of the broad O-H stretching band. Concurrently, the C=N stretching vibration often shifts to a lower frequency, indicating the coordination of the nitrogen atom to the metal center. This shift is a consequence of the donation of electron density from the nitrogen to the metal ion, which weakens the C=N double bond. wikipedia.org

Perhaps the most direct evidence of complex formation comes from the appearance of new absorption bands in the low-frequency region of the spectrum. These bands, which are absent in the spectrum of the free ligand, are attributed to the stretching vibrations of the newly formed metal-ligand bonds. Bands in the 400-500 cm⁻¹ and 500-600 cm⁻¹ regions are typically assigned to M-N (metal-nitrogen) and M-O (metal-oxygen) stretching vibrations, respectively. wikipedia.org

Table 1: Characteristic Infrared Spectral Data for this compound and its Metal Complexes (Hypothetical Data Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Reference |

| O-H | Stretching | ~3350 (broad) | Absent | epfl.chharvard.edu |

| C=N | Stretching | ~1660 | ~1630 | epfl.ch |

| N-O | Stretching | ~945 | ~950 | harvard.edu |

| M-N | Stretching | Absent | ~450 | wikipedia.org |

| M-O | Stretching | Absent | ~550 | wikipedia.org |

This table presents expected values based on spectroscopic data for structurally similar aromatic dioxime compounds.

For metal complexes, Raman spectroscopy can be a powerful tool to study the metal-ligand vibrations. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition of the complex, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed information about the metal's coordination sphere. researchgate.net For instance, the M-N and M-O stretching vibrations can be definitively identified and assigned. The technique is also sensitive to changes in the symmetry of the complex upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound and its diamagnetic metal complexes in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the proton and carbon environments, as well as their connectivity.

The ¹H NMR spectrum of this compound displays characteristic signals for the different types of protons present in the molecule. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 8.0 ppm. The methylene (B1212753) (CH₂) and methine (CH) protons of the pentane (B18724) backbone will have distinct chemical shifts and coupling patterns that can be used to confirm the carbon chain's structure. The hydroxyl protons of the oxime groups are expected to be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding. The position of this signal often changes upon addition of D₂O due to proton exchange.

Upon formation of a diamagnetic metal complex, such as with Zn(II) or Ni(II) in a square planar geometry, significant changes in the ¹H NMR spectrum are anticipated. The disappearance of the oxime's hydroxyl proton signal is a clear indication of deprotonation and coordination. Furthermore, the chemical shifts of the protons adjacent to the coordination sites, particularly the methylene and methine protons, will be affected. These shifts provide valuable information about the coordination mode of the ligand.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.2 - 7.9 | multiplet | - |

| CH (pentane) | 4.0 - 4.5 | multiplet | - |

| CH₂ (pentane) | 2.8 - 3.3 | multiplet | - |

| N-OH | 9.0 - 11.0 | broad singlet | - |

This table presents predicted values based on the analysis of structurally related compounds. Actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the phenyl groups will resonate in the aromatic region, typically between 120 and 140 ppm. The C=N carbon of the oxime group is particularly characteristic and is expected to appear in the downfield region, generally between 150 and 160 ppm. researchgate.net The chemical shifts of the methylene and methine carbons of the pentane backbone will provide further confirmation of the structure.

Coordination to a metal ion will induce shifts in the ¹³C NMR spectrum, especially for the carbons in close proximity to the metal center. The C=N carbon is expected to show a significant shift upon complexation, reflecting the change in its electronic environment due to the nitrogen's coordination. These shifts can help to elucidate the binding mode of the dioxime ligand to the metal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C-H | 125 - 130 |

| Phenyl C-ipso | 135 - 145 |

| C=N | 150 - 160 |

| CH (pentane) | 40 - 50 |

| CH₂ (pentane) | 30 - 40 |

This table presents predicted values based on the analysis of structurally related compounds. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. nih.govyoutube.com This technique is invaluable for tracing the proton-proton connectivities within the pentane backbone and for assigning the protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule by linking them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbons, which are not observed in the HSQC spectrum. For instance, HMBC correlations can establish the connection between the phenyl rings and the pentane backbone, and between the backbone and the oxime carbons.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its diamagnetic metal complexes can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic and organometallic compounds. researchgate.net Both "hard" and "soft" ionization techniques can be employed to gain complementary information. researchgate.net For coordination complexes, electrospray ionization (ESI) is often preferred as it is a soft ionization method that can transfer intact complex ions from solution to the gas phase, allowing for the study of solution-phase speciation. academie-sciences.fr

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized ligand like this compound and its metal complexes.

For this compound (C₂₃H₂₂N₂O₂), the exact mass can be calculated and then compared to the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. The formation of adducts with ions such as H⁺, Na⁺, or K⁺ is common in ESI-MS. nih.gov For a hypothetical mononuclear Ni(II) complex, [Ni(C₂₃H₂₁N₂O₂)₂], the isotopic pattern of nickel would provide a clear signature in the mass spectrum.

Table 1: Illustrative HRMS Data for this compound and a Hypothetical Metal Complex

| Species | Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ of Ligand | [C₂₃H₂₃N₂O₂]⁺ | 359.1754 | 359.1751 | -0.8 |

| [M+Na]⁺ of Ligand | [C₂₃H₂₂N₂O₂Na]⁺ | 381.1573 | 381.1569 | -1.0 |

| [M+H]⁺ of a hypothetical Cu(II) complex | [Cu(C₂₃H₂₁N₂O₂)₂ + H]⁺ | 779.2966 | 779.2959 | -0.9 |

This table presents hypothetical HRMS data based on established principles for analogous compounds.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. nih.gov The fragmentation of even-electron ions, such as the [M+H]⁺ ion of the dioxime ligand, typically proceeds through charge-retention or charge-migration pathways. researchgate.net

For this compound, key fragmentation pathways would likely involve:

Loss of water (-18 Da): A common fragmentation for oximes.

Cleavage of the C-C bonds in the pentane backbone.

Loss of phenyl groups or benzoyl-containing fragments: The presence of multiple aromatic rings provides sites for characteristic cleavages. For instance, the loss of a benzoyl radical (C₆H₅CO•, 105 Da) or a phenyl radical (C₆H₅•, 77 Da) would be anticipated.

Retro-Diels-Alder reactions are also possible if any cyclic structures are formed during fragmentation. rsc.org

In the case of metal complexes, fragmentation often involves the sequential loss of ligands or parts of the ligands. The fragmentation pattern can confirm the ligand-to-metal stoichiometry and the coordination mode. researchgate.net The isotopic pattern of the metal ion serves as a useful marker for identifying metal-containing fragments.

Table 2: Plausible Mass Spectrometric Fragments for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity/Loss |

| 359.1754 | 341.1648 | 18.0106 | Loss of H₂O |

| 359.1754 | 254.1281 | 105.0473 | Loss of C₇H₅O (benzoyl group) |

| 359.1754 | 282.1386 | 77.0368 | Loss of C₆H₅ (phenyl group) |

| 359.1754 | 105.0335 | 254.1419 | Benzoyl cation [C₇H₅O]⁺ |

This table illustrates plausible fragmentation pathways based on general principles of mass spectrometry.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Growing single crystals of sufficient quality is a prerequisite for this analysis. For the this compound ligand, a crystal structure would reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding between the oxime groups.

For metal complexes, single-crystal X-ray diffraction confirms the coordination geometry around the metal center. Vic-dioxime ligands typically coordinate to transition metals in a square-planar or octahedral geometry. researchgate.net For example, a Ni(II) complex, [Ni(C₂₃H₂₁N₂O₂)₂], would be expected to adopt a square-planar geometry, a common feature for d⁸ metal ions with strong-field ligands. sciepub.com A Cu(II) complex could exhibit a distorted square-planar or square-pyramidal geometry. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Ni(II) Complex of a Phenyl-Containing Dioxime Ligand

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Z (formula units/cell) | 2 |

| Coordination Geometry | Distorted Square Planar |

| Ni-N bond length (avg, Å) | 1.86 |

| Ni-O bond length (avg, Å) | N/A (N,N'-coordination) |

| N-Ni-N bite angle (°) | 82.0 |

This table is illustrative and based on data from known Ni(II) dioxime complexes. researchgate.netsciepub.com

The way molecules are arranged in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov For dioxime complexes, hydrogen bonding is a particularly important feature. In square-planar complexes of ligands like dimethylglyoxime, strong intramolecular O-H···O hydrogen bonds are formed between the two coordinated ligands. rsc.org

In the case of this compound complexes, one would expect to observe:

Intramolecular Hydrogen Bonds: If two ligands are coordinated to a single metal center in a planar fashion, O-H···O hydrogen bonds would likely form between the oxime groups of the two different ligands.

Intermolecular Hydrogen Bonds: The oxime protons can also participate in hydrogen bonding with acceptor atoms on adjacent molecules, leading to the formation of extended supramolecular networks. researchgate.net

Table 4: Typical Hydrogen Bond Geometries in Metal-Dioxime Complexes

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O (Intra) | ~0.85 | ~1.70 | ~2.55 | ~170 |

| O-H···O (Inter) | ~0.85 | ~1.85 | ~2.70 | ~165 |

| C-H···O | ~0.95 | ~2.40 | ~3.30 | ~150 |

| C-H···π | ~0.95 | ~2.60 | ~3.50 | ~155 |

Data in this table are representative values from crystallographic studies of related compounds.

X-ray crystallography provides precise geometrical parameters, including bond lengths, bond angles, and torsion angles. For the this compound ligand, the flexibility of the pentane chain allows for various conformations. Upon coordination to a metal ion, the ligand is often forced into a more rigid conformation. nih.gov

Analysis of the torsion angles within the chelate ring (the ring formed by the metal ion and the coordinating atoms of the ligand) can reveal the extent of ring puckering. The orientation of the phenyl substituents (axial vs. equatorial with respect to any chelate rings) would also be determined. Comparing the geometrical parameters of the free ligand with those of the coordinated ligand can provide insights into the electronic and steric effects of metal coordination. For instance, a shortening of the C=N bond and a lengthening of the N-O bond upon coordination are often observed.

Table 5: Selected Geometrical Parameters for a Coordinated Dioxime Ligand (Illustrative)

| Parameter | Free Ligand (Hypothetical, Å or °) | Coordinated Ligand (Hypothetical, Å or °) |

| C=N bond length | 1.28 | 1.30 |

| N-O bond length | 1.41 | 1.38 |

| C-C-C bond angle in backbone | 112 | 114 |

| Torsion Angle (C-C-C-C) | Variable | Fixed value (e.g., 65°) |

This table provides a hypothetical comparison to illustrate the expected changes in geometrical parameters upon coordination.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with other molecules.

MD simulations could be used to explore the various possible three-dimensional arrangements (conformations) of the 1,3,5-triphenyl-1,5-pentanedione (B1329822) dioxime ligand in its free state. This analysis would reveal the most stable conformations and the energy barriers between them.

No studies on the conformational landscape of 1,3,5-triphenyl-1,5-pentanedione dioxime were identified.

Given the nature of dioxime ligands to form complexes with metal ions, MD simulations would be invaluable for studying the dynamics of these interactions in a solvent. Such simulations could elucidate the coordination process, the stability of the resulting metal complex, and the influence of the solvent on the complex's structure and behavior.

No research detailing the molecular dynamics simulations of ligand-metal interactions for this compound was found.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. Methods such as Density Functional Theory (DFT) allow for the simulation of various spectra, providing a basis for comparison with experimental findings and aiding in structural confirmation. dergipark.org.trnih.gov

Simulated UV-Vis and Vibrational Spectra for Comparison with Experimental Data

The electronic and vibrational properties of this compound can be thoroughly investigated using computational spectroscopy.

UV-Vis Spectra: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT), a robust method for calculating the excited states of molecules. mdpi.com By computing the vertical excitation energies and their corresponding oscillator strengths (intensities), it is possible to predict the maximum absorption wavelengths (λmax). researchgate.netresearchgate.netrsc.org These calculations are typically performed with a functional like B3LYP and a suitable basis set, often incorporating a solvent model to better replicate experimental conditions. mdpi.com The predicted spectrum for this compound would be expected to show intense π → π* transitions originating from the phenyl rings and the C=N bonds of the oxime groups.

Vibrational Spectra: The vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to atomic positions. nih.govarxiv.orgresearchgate.net These DFT-based frequency calculations, performed after geometric optimization, help assign the vibrational modes of the molecule. nih.gov For this compound, key vibrational modes include the stretching of the O-H and C=N bonds of the oxime functional groups, as well as vibrations from the phenyl rings and the aliphatic carbon backbone. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and method-inherent approximations. nih.gov

Table 1: Illustrative Simulated UV-Vis Absorption Data for this compound This table presents plausible data that would be obtained from a TD-DFT calculation (e.g., B3LYP/6-31+G(d,p) in ethanol) for illustrative purposes.

| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.75 | 261 | 0.85 | π → π* (Phenyl) |

| 4.21 | 294 | 0.52 | π → π* (C=N) |

| 3.98 | 312 | 0.15 | n → π* (Oxime) |

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents plausible data from a DFT frequency calculation (e.g., B3LYP/6-311++G(d,p)) for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3350 | 3150 - 3600 | Oxime hydroxyl group |

| C-H stretch (Aromatic) | 3065 | 3000 - 3100 | Phenyl rings |

| C=N stretch | 1655 | 1620 - 1690 | Oxime C=N bond |

| C=C stretch (Aromatic) | 1590 | 1580 - 1600 | Phenyl ring skeletal vibration |

| N-O stretch | 945 | 930 - 960 | Oxime N-O bond |

NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. rsc.orgnih.gov The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For a molecule like this compound, with its multiple phenyl groups and stereocenters, computational predictions can help assign specific resonances to the correct nuclei and distinguish between potential stereoisomers (E,E, E,Z, or Z,Z) of the dioxime. dergipark.org.tr

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table presents plausible data from a GIAO-DFT calculation (e.g., m062x/6-311+g(2d,p) in CDCl₃) for the E,E-isomer for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1, C5 (C=N) | - | 158.5 |

| C2, C4 (CH₂) | 3.15 | 42.1 |

| C3 (CH) | 4.50 | 45.3 |

| C-ipso (Phenyl at C1/C5) | - | 135.2 |

| C-ortho (Phenyl at C1/C5) | 7.90 | 128.8 |

| C-meta (Phenyl at C1/C5) | 7.45 | 128.6 |

| C-para (Phenyl at C1/C5) | 7.55 | 130.5 |

| C-ipso (Phenyl at C3) | - | 140.1 |

| C-ortho (Phenyl at C3) | 7.30 | 129.0 |

| C-meta (Phenyl at C3) | 7.35 | 128.7 |

| C-para (Phenyl at C3) | 7.25 | 126.9 |

| N-OH | 10.80 | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the stability of intermediates and the energy barriers of transition states.

Transition State Analysis for Dioxime Formation

The formation of this compound from its parent dione (B5365651) and hydroxylamine (B1172632) is a multi-step process. Computational chemistry can be used to map out the potential energy surface for this reaction. ic.ac.uk This involves locating the structures of reactants, intermediates, transition states, and products. Transition state (TS) searching algorithms are used to find the saddle point on the energy landscape that connects a reactant to a product. A key confirmation of a true TS is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ic.ac.uk The mechanism often involves solvent participation, which can be modeled explicitly with one or more solvent molecules to achieve more realistic energy barriers. ic.ac.uk By comparing the relative free energies, the most likely reaction pathway can be determined.

Table 4: Illustrative Energetics for the Formation of this compound This table presents plausible data from a DFT calculation (e.g., ωB97XD/6-311G(d,p) with a water solvent model) for illustrative purposes.

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

|---|---|---|

| Step 1: Dione → Mono-oxime | 18.5 | -5.2 |

| Step 2: Mono-oxime → Dioxime | 20.1 | -4.8 |

Energetics of Metal Complexation

Dioximes are renowned for their ability to form stable complexes with transition metals, most notably nickel(II). dergipark.org.trresearchgate.net Computational methods can quantify the energetics of this complexation. universepg.com By optimizing the geometry of the free dioxime ligand and its metal complex, the binding energy can be calculated. This is typically defined as the energy difference between the complex and the sum of the energies of the isolated metal ion and the ligand. universepg.com A more negative binding energy indicates a more stable complex. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the metal-ligand bonding, quantifying the charge transfer from the ligand's nitrogen atoms to the metal center. universepg.com

Table 5: Illustrative Energetic and Structural Parameters for a Ni(II) Complex This table presents plausible data from a DFT calculation (e.g., B3PW91/6-311G(d,p)) for a square planar Ni(II) complex with the deprotonated dioxime ligand for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Binding Energy (kcal/mol) | -85.5 |

| Ni-N Bond Length (Å) | 1.89 |

| NBO Charge on Ni | +0.25 e |

| Stabilization Energy E(2) from N(lp) → Ni(LP*) (kcal/mol) | 45.2 |

Advanced Applications and Research Trajectories in Chemical Sciences

Role in Catalysis

The catalytic utility of 1,3,5-triphenyl-1,5-pentanedione (B1329822) dioxime is primarily realized through the formation of metal-dioxime complexes. These complexes have demonstrated considerable potential in mediating a variety of organic transformations, leveraging the synergistic interplay between the metal center and the dioxime ligand.

Design of Metal-Dioxime Catalysts for Organic Transformations

The design of effective metal-dioxime catalysts hinges on the strategic selection of the metal center and the tailored modification of the dioxime ligand. The 1,3,5-triphenyl-1,5-pentanedione dioxime ligand offers several advantages in this regard. The phenyl groups can be functionalized to modulate the steric and electronic properties of the resulting complex, thereby influencing its catalytic activity and selectivity.

Transition metals such as palladium, nickel, copper, and rhodium are commonly employed to form catalytically active complexes with dioxime ligands. For instance, palladium-dioxime complexes have shown efficacy in cross-coupling reactions, a cornerstone of modern organic synthesis. uniovi.esacademie-sciences.frrsc.org The design of these catalysts often involves the in-situ formation of the active species from a palladium precursor and the dioxime ligand. academie-sciences.fr The specific geometry and electronic environment enforced by the this compound ligand can stabilize the metal center in various oxidation states, which is crucial for the catalytic cycle.

Research in this area focuses on creating catalysts with enhanced stability, activity, and selectivity for specific organic transformations. The modular nature of the this compound structure allows for systematic modifications to fine-tune the catalyst's performance for applications ranging from hydrogenations to C-H bond activation. nih.govrsc.org

Table 1: Examples of Metal-Dioxime Catalyzed Organic Transformations

| Metal Center | Dioxime Ligand Type | Organic Transformation | Reference |

| Palladium | Phosphino-oxime | Rearrangement and dehydration of aldoximes | uniovi.esrsc.org |

| Palladium | α-amino-oxime | Allylic alkylation | academie-sciences.fr |

| Rhodium | Aryl oximes | C(sp²)–H and C(sp²)–C(sp²) bond activation | rsc.org |

| Nickel | Glyoximato complex | Electrocatalytic H₂ production | researchgate.net |

| Copper | vic-Dioxime | Oxidative transformation to furoxan | nih.gov |

Heterogeneous vs. Homogeneous Catalytic Systems

The application of this compound-based catalysts can be categorized into homogeneous and heterogeneous systems, each presenting distinct advantages and challenges.

Homogeneous Catalysis: In homogeneous systems, the metal-dioxime complex is soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. researchgate.net The catalyst and reactants exist in the same phase, facilitating efficient contact and often allowing for milder reaction conditions. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, hindering its reusability and large-scale industrial application. researchgate.net

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, researchers have focused on the heterogenization of metal-dioxime complexes. This involves immobilizing the catalyst onto a solid support, such as polymers, silica, or nanoparticles. dtu.dk Heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling. dtu.dk This approach enhances the economic and environmental sustainability of the catalytic process. The design of heterogeneous catalysts based on this compound would involve anchoring the complex to a solid matrix without compromising its catalytic activity. The challenge lies in maintaining the catalyst's stability and preventing the leaching of the active metal species into the reaction medium. dtu.dk

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Soluble in reaction medium | Solid, insoluble in reaction medium |

| Activity & Selectivity | Generally high | Can be lower due to mass transfer limitations |

| Catalyst Separation | Difficult, often requires complex procedures | Easy, typically by filtration |

| Catalyst Reusability | Often limited | Generally high |

| Reaction Conditions | Often milder | May require more forcing conditions |

| Industrial Application | Less common for large-scale processes | Widely used in industrial processes |

Mechanistic Pathways in Catalytic Cycles Involving Dioxime Complexes

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing catalyst performance. For metal-dioxime complexes, the catalytic cycle typically involves a series of elementary steps, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. zenodo.orgresearchgate.net The dioxime ligand plays a crucial role throughout this cycle by stabilizing the various oxidation states of the metal center and influencing the stereochemistry of the products.

For example, in a palladium-catalyzed cross-coupling reaction, the cycle might initiate with the oxidative addition of an organic halide to a Pd(0)-dioxime complex. The resulting Pd(II) intermediate then undergoes transmetalation with a second coupling partner, followed by reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst. The electronic properties of the this compound ligand, influenced by its phenyl substituents, can significantly impact the rates of these individual steps. nih.gov

Mechanistic studies often employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling to elucidate the structure of intermediates and transition states. nih.gov Research in this area aims to provide a detailed molecular-level understanding of how these catalysts function, paving the way for the rational design of more efficient and selective catalytic systems.

Analytical Chemistry Applications

The ability of this compound to form stable and often colored complexes with various metal ions makes it a valuable tool in analytical chemistry for both qualitative and quantitative analysis.

Utilization as Selective Chelation Agents for Metal Ion Detection and Separation

Dioximes have a long-standing history as selective chelating agents for the detection and gravimetric determination of metal ions, most notably nickel and palladium. researchgate.netacs.org The two oxime groups of this compound can coordinate to a metal ion in a bidentate fashion, forming a stable five- or six-membered chelate ring. The high selectivity of dioximes for certain metal ions is attributed to factors such as the size of the metal ion, its preferred coordination geometry, and the pH of the solution.

The formation of a colored metal-dioxime complex can be exploited for the spectrophotometric determination of metal ion concentrations. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for sensitive and accurate measurements. Furthermore, the selective precipitation of metal-dioxime complexes can be used for the gravimetric analysis or for the separation of specific metal ions from a mixture. The bulky phenyl groups in this compound can enhance the insolubility of the resulting metal complexes in aqueous solutions, facilitating their separation.

Table 3: Metal Ions Commonly Detected and Separated by Dioxime Chelating Agents

| Metal Ion | Typical Analytical Method | Key Features |

| Nickel(II) | Gravimetry, Spectrophotometry | Forms a characteristic red precipitate with dimethylglyoxime. |

| Palladium(II) | Gravimetry, Spectrophotometry | Forms a yellow precipitate with various dioximes. |

| Copper(II) | Spectrophotometry | Forms colored complexes with various dioximes. |

| Cobalt(II) | Spectrophotometry | Can form colored complexes, often used in mixed-ligand systems. |

Development of Electrochemical Sensors

The complexation properties of this compound can also be harnessed for the development of electrochemical sensors. These sensors offer several advantages, including high sensitivity, selectivity, rapid response times, and the potential for miniaturization and in-situ measurements.

An electrochemical sensor based on this dioxime could be fabricated by immobilizing the compound onto the surface of an electrode. When the modified electrode is exposed to a solution containing the target metal ion, the formation of a metal-dioxime complex at the electrode surface will alter the electrochemical properties of the interface. This change, which could be a shift in potential (potentiometric sensor) or a change in current (amperometric or voltammetric sensor), can be measured and correlated to the concentration of the metal ion.

The selectivity of the sensor would be primarily determined by the inherent selectivity of the this compound for the target metal ion. The sensitivity can be enhanced by optimizing the electrode modification procedure and the measurement conditions. Research in this field focuses on developing robust and reliable sensors for the trace analysis of heavy metal ions in environmental and biological samples. While specific electrochemical sensors based on this compound are not yet widely reported, the foundational principles of using dioxime derivatives in such applications are well-established. researchgate.net

Materials Science Contributions

Integration into Functional Supramolecular Materials

The oxime groups in this compound are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. This characteristic is pivotal for the construction of self-assembling supramolecular structures. The phenyl groups can participate in π-π stacking interactions, further directing the assembly of molecules into well-ordered, one-, two-, or three-dimensional networks.

The combination of hydrogen bonding and π-π stacking can lead to the formation of various supramolecular assemblies such as gels, liquid crystals, and porous organic frameworks. The properties of these materials are highly dependent on the specific arrangement of the molecules, which can be influenced by factors such as solvent, temperature, and the presence of guest molecules. The multidentate nature of the dioxime, with its two oxime groups, allows for the formation of intricate and stable supramolecular architectures through co-assembly with other complementary molecules.

Exploration in Optoelectronic and Sensing Devices

While direct research on the optoelectronic applications of this compound is limited, the properties of related conjugated organic materials suggest its potential in this area. imperial.ac.uk The phenyl groups contribute to a π-conjugated system, which is a fundamental requirement for organic semiconducting materials. Modification of the molecular structure, for instance, by introducing different substituents on the phenyl rings, could be a strategy to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk

The oxime groups also present opportunities for sensing applications. Vic-dioximes have been identified as a new class of sensitive materials for chemical gas sensing, particularly for volatile organic compounds. researchgate.net The sensing mechanism is attributed to the strong, yet reversible, hydrogen bonding interactions between the oxime functional group and analyte molecules with hydrogen bond accepting capabilities. researchgate.net This suggests that materials incorporating this compound could be developed as selective and sensitive chemical sensors. For instance, a symmetrical N2O2-tetradentate dioxime has been synthesized and shown to be a highly efficient fluorescent probe for the detection of sulfide (B99878) ions. tandfonline.com

Future Research Directions

The full potential of this compound in chemical sciences remains largely untapped. Future research efforts can be directed towards several key areas to fully explore and harness the capabilities of this compound and its derivatives.

Design and Synthesis of Novel Derivatives with Tunable Properties

A significant avenue for future research lies in the design and synthesis of novel derivatives of this compound. By introducing various functional groups onto the phenyl rings, it is possible to systematically tune the electronic, optical, and self-assembly properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's photophysical properties, making it suitable for specific optoelectronic applications. rsc.org The synthesis of such functionalized polyolefins with tailored properties has been demonstrated as a powerful strategy. rsc.org

Furthermore, the synthesis of polymeric materials incorporating the this compound moiety as a monomer could lead to the development of new functional polymers with interesting thermal, mechanical, and electronic properties. The synthesis of novel vic-dioximes and the evaluation of their antimicrobial activity have shown promising results in developing new functional materials. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced spectroscopic techniques. Techniques such as single-crystal X-ray diffraction can provide precise information about the molecular and supramolecular structure in the solid state.

In solution, advanced NMR techniques can be employed to study the conformational dynamics and intermolecular interactions. A combination of experimental and theoretical studies, including FT-IR, UV-Visible spectroscopy, and powder X-ray diffraction, can elucidate the coordination behavior, bonding nature, and crystal structures of these compounds and their complexes. jacsdirectory.comdntb.gov.ua Density Functional Theory (DFT) calculations can provide further insights into their electronic properties and reactivity. jacsdirectory.comdntb.gov.ua

Exploration of Self-Assembly Phenomena

The ability of this compound to engage in multiple non-covalent interactions makes it an excellent candidate for studies on self-assembly. Future research should focus on exploring the self-assembly of this molecule and its derivatives in different solvent systems and on various surfaces.